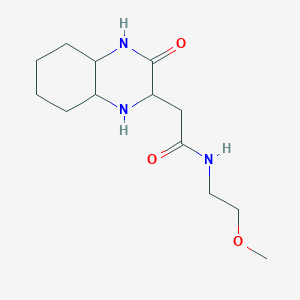
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
描述
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, also known as MEODQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. MEODQ is a derivative of the quinoxaline ring system, which has been shown to possess a wide range of biological activities.
作用机制
The exact mechanism of action of N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability, leading to its anticonvulsant and anxiolytic effects. Additionally, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential use in the treatment of neurodegenerative diseases.
生化和生理效应
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has also been found to decrease the levels of glutamate, an excitatory neurotransmitter that is involved in neuronal damage in neurodegenerative diseases. Additionally, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to increase the activity of antioxidant enzymes, which may protect against oxidative stress.
实验室实验的优点和局限性
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. However, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has some limitations as well. Its low solubility in water makes it difficult to administer in animal models, and its potential toxicity requires careful dosage and administration.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and eventually in human clinical trials. Additionally, the exact mechanism of action of N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide needs to be elucidated to fully understand its therapeutic potential. Finally, the development of new synthesis methods and modifications of existing methods may lead to improved yields and purity of N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide.
In conclusion, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a chemical compound that has shown potential therapeutic effects in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is an interesting compound that warrants further investigation for its potential use in the treatment of various diseases.
科学研究应用
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been studied extensively for its potential therapeutic effects. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties in animal models. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-19-7-6-14-12(17)8-11-13(18)16-10-5-3-2-4-9(10)15-11/h9-11,15H,2-8H2,1H3,(H,14,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOPHOHVBKNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1C(=O)NC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




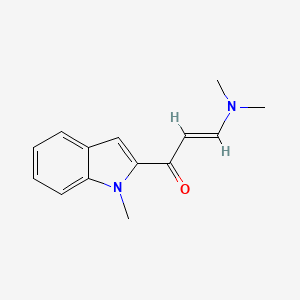
![7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1456658.png)
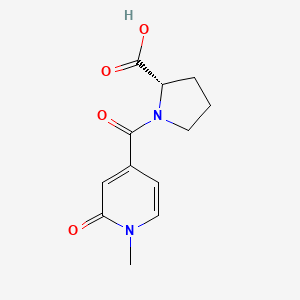
![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)
![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)
![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)
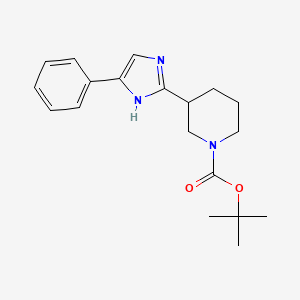

![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)

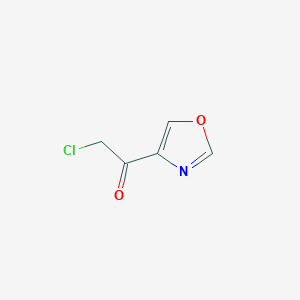
![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B1456677.png)